molecular formula C17H17NO4 B250446 Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate

Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate

Cat. No.: B250446
M. Wt: 299.32 g/mol
InChI Key: STKIFPQNBYBHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate, also known as EPMC, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is synthesized through a multi-step process that involves the reaction of 2-ethoxyaniline with methyl 4-chloro-3-nitrobenzoate, followed by reduction and acylation. The resulting product has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate is not fully understood, but it is believed to involve inhibition of specific enzymes involved in inflammatory processes. One study found that this compound inhibited the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory activity, inhibition of specific enzymes, and potential antitumor activity. One study found that this compound inhibited the growth of several different cancer cell lines in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate in lab experiments include its well-characterized synthesis method, its ability to inhibit specific enzymes, and its potential for use in a range of scientific research applications. However, limitations include the need for further investigation into its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate, including further investigation into its mechanism of action, its potential use as an anti-inflammatory or anticancer agent, and its potential for use in drug development. Additionally, research could focus on the development of new analogs of this compound with improved potency or specificity for specific enzymes.

Synthesis Methods

The synthesis of Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate involves several steps, beginning with the reaction of 2-ethoxyaniline with methyl 4-chloro-3-nitrobenzoate in the presence of a base such as potassium carbonate. This reaction produces an intermediate product, which is then reduced using a reducing agent such as iron powder or sodium dithionite. The resulting amine is then acylated with methyl chloroformate to yield the final product, this compound.

Scientific Research Applications

Methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate has been studied extensively for its potential use in various scientific research applications, including as a potential anti-inflammatory agent and as a tool for studying the role of specific enzymes in biological processes. One study found that this compound exhibited potent anti-inflammatory activity in a mouse model of acute inflammation, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl 4-[(2-ethoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO4/c1-3-22-15-7-5-4-6-14(15)18-16(19)12-8-10-13(11-9-12)17(20)21-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

STKIFPQNBYBHBN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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